molecular formula C4H3Cl3N2 B3060841 3,4,5-trichloro-1-methyl-1H-pyrazole CAS No. 90445-57-1

3,4,5-trichloro-1-methyl-1H-pyrazole

Cat. No.: B3060841
CAS No.: 90445-57-1
M. Wt: 185.43 g/mol
InChI Key: JMGHQYBWAVZGOB-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three chlorine atoms and one methyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trichloro-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

3,4,5-Trichloro-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks chlorine atoms but has similar structural features.

    3,4-Dichloro-1-methyl-1H-pyrazole: Contains fewer chlorine atoms.

    1-Methyl-1H-pyrazole: Lacks chlorine atoms entirely.

Uniqueness

3,4,5-Trichloro-1-methyl-1H-pyrazole is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This compound’s distinct substitution pattern allows for specific interactions and applications that are not achievable with other pyrazole derivatives .

Properties

IUPAC Name

3,4,5-trichloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3N2/c1-9-4(7)2(5)3(6)8-9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGHQYBWAVZGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363069
Record name 1H-Pyrazole, 3,4,5-trichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90445-57-1
Record name 1H-Pyrazole, 3,4,5-trichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 250 g (1 mole) of hexachloropropene in 250 ml toluene, there was added 94.4 g (2.05 moles) of methyl hydrazine dropwise.The temperature of the reaction mixture was maintained in the range of about 50° to about 60° C. by the use of external cooling. When the addition of methyl hydrazine was complete, the reaction mixture was cooled to room temperature and 276 g (2 moles) of potassium carbonate was added. The resulting mixture was carefully heated first to about 60° C., then gradually to about 85° to 90° C. Heatingwas carefully monitored to control occasional exotherm and degassing. Afterabout three hours, the heat source was removed and the reaction mixture wasallowed to cool to room temperature. The reaction mixture was diluted with about 500 ml ice water and extracted with methylene chloride. The organic layer (containing the product) was washed twice with water, dried over magnesium sulfate and concentrated on a rotovac to give a red oil (about 275 ml). The red oil was dissolved in hexane and filtered through a short silica column twice to give 133 g of a yellow oil which solidified. Spectra of the solid were identical to those of the product of Example 1.
Quantity
250 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
94.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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